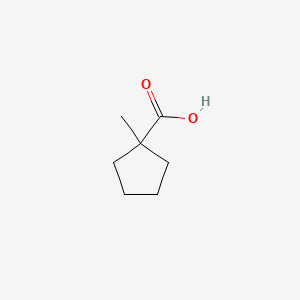
1-Methylcyclopentanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopentanecarboxylic acid derivatives, including those structurally related to 1-Methylcyclopentanecarboxylic acid, involves several methods. A notable approach includes the stereoselective preparation of 1-hydroxycyclopentanecarboxylic acid derivatives through radical cyclization or annulation mediated by phenylseleno group transfer. This process achieves excellent stereochemical control over the quaternary C(1) stereogenic center (Abazi et al., 1999).
Molecular Structure Analysis
The molecular structure of cyclopentanecarboxylic acid derivatives, including 1-Methylcyclopentanecarboxylic acid, has been extensively studied. For instance, the conformational analysis of peptides containing cyclopentanecarboxylic acid derivatives reveals insights into their solution and solid-state conformations, offering a foundation for understanding the molecular structure of 1-Methylcyclopentanecarboxylic acid and its analogs (Bardi et al., 1986).
Chemical Reactions and Properties
Chemical reactions involving cyclopentanecarboxylic acid derivatives are diverse. For example, the reaction between isocyanides and acetylenedicarboxylates in the presence of cyclopentanone derivatives leads to the synthesis of highly functionalized pyran derivatives, indicating the reactivity of the cyclopentanecarboxylic acid scaffold in synthesizing complex molecules (Yavari et al., 2002).
Physical Properties Analysis
The physical properties of cyclopentanecarboxylic acid derivatives are influenced by their molecular structure. Infrared, Raman, and NMR spectroscopic studies have provided detailed insights into the structural differences between polymorphic forms of cyclopentanecarboxylic acid derivatives, which are crucial for understanding their physical properties (Terol et al., 1994).
Chemical Properties Analysis
The chemical properties of 1-Methylcyclopentanecarboxylic acid derivatives can be exemplified by their reactivity in various chemical reactions. The synthesis of β-enaminones from dicarbonyl compounds and primary amines catalyzed by gold(III) N-heterocyclic carbene complexes highlights the chemical reactivity of cyclopentanecarboxylic acid derivatives under specific conditions, demonstrating their potential for diverse chemical transformations (Samantaray et al., 2011).
Scientific Research Applications
Chemical Synthesis and Applications
- Hydrocarbalkoxylation and Carbalkoxylation Reactions : 1-Methylcyclopentanecarboxylic acid was involved in reactions forming mixtures of esters with cyclohexanecarboxylic acids, demonstrating its utility in chemical synthesis processes (Ordyan et al., 1973).
Medical and Biological Research
Study of Tumor-Specific Amino Acids : Research on tumor localization characteristics of alicyclic alpha-amino acid analogs, including 1-Methylcyclopentanecarboxylic acid derivatives, revealed their potential in tumor imaging and treatment (Washburn et al., 1978).
Synthesis for Antitumor Applications : The compound was synthesized as a potential structural analog of natural amino acids, aiming at potential antitumor applications (Huddle & Skinner, 1971).
Effects on Cellular Respiration and Amino Acid Metabolism : Studies investigated its effects on cellular respiration and amino acid metabolism, finding that it did not significantly affect these processes, which is crucial for its potential medical applications (Berlinguet et al., 1962).
Pharmacological and Biochemical Studies
Stereochemistry in Peptides : The conformational analysis of a homodipeptide of 1-Methylcyclopentanecarboxylic acid provided insights into the stereochemistry of peptides containing this compound (Bardi et al., 1986).
Drug Localization through Autoradiography : The distribution and localization of 1-Methylcyclopentanecarboxylic acid in various tissues were studied using autoradiography, contributing to understanding its distribution and potential therapeutic uses (Berlinguet et al., 1966).
Chemical Structure and Properties
Study on Stable Carbonium Ions : Research on the 1-Methylcyclopentyl cation, a derivative of 1-Methylcyclopentanecarboxylic acid, contributed to the understanding of carbonium ion stability and structure (Olah et al., 1967).
Synthesis of Derivatives : The stereoselective preparation of derivatives of 1-Methylcyclopentanecarboxylic acid, using various chemical reactions, has been reported, demonstrating its versatility in chemical synthesis (Abazi et al., 1999).
Horticultural Applications
- Preservation of Horticultural Products : Studies on 1-Methylcyclopropene, a related compound, showed its effectiveness as an ethylene antagonist in preserving horticultural products, indicating potential applications of related compounds like 1-Methylcyclopentanecarboxylic acid (Blankenship & Dole, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
1-Methylcyclopentanecarboxylic acid is a small chemical compound
Mode of Action
The mode of action of 1-Methylcyclopentanecarboxylic acid is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.
properties
IUPAC Name |
1-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIBBVOEXUQHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911618 | |
| Record name | 1-Methylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentanecarboxylic acid | |
CAS RN |
5217-05-0, 110378-86-4 | |
| Record name | 1-Methylcyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarboxylic acid, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110378864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there any research on the synthesis of 1-Methylcyclopentanecarboxylic acid mentioned in the provided papers?
A1: Yes, one of the papers mentions 1-Methylcyclopentanecarboxylic acid as a product in a study about the synthesis of carboxylic acids. The study, published by H. Stetter, M. Schwarz, and A. Hirschhorn in "Ber., 92, 1629 (1959)," explored various synthetic routes for carboxylic acids, and 1-Methylcyclopentanecarboxylic acid was identified as one of the products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



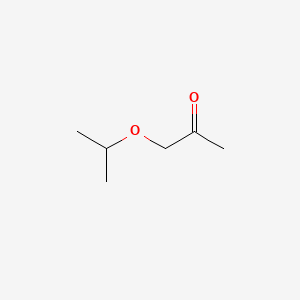
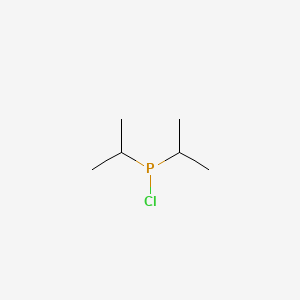

![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
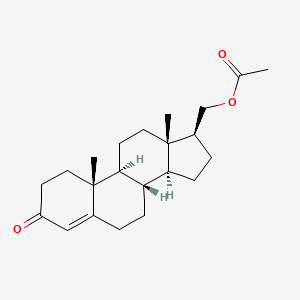
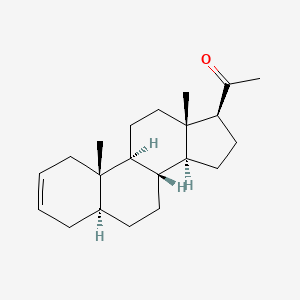

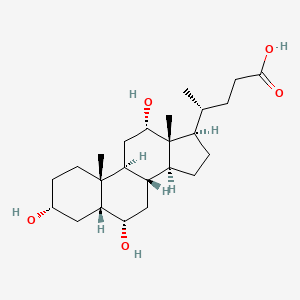
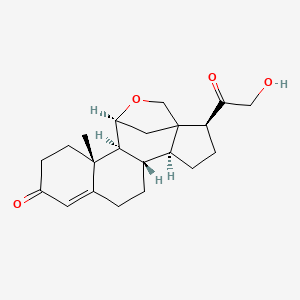

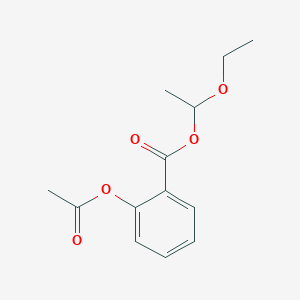
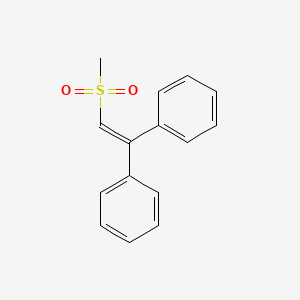
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)